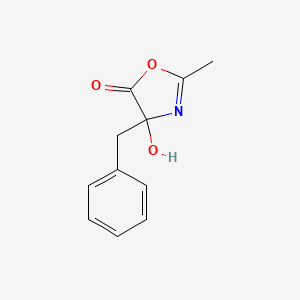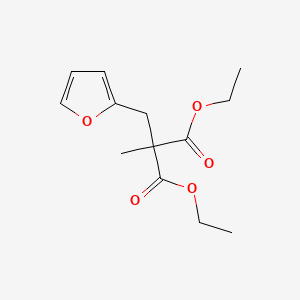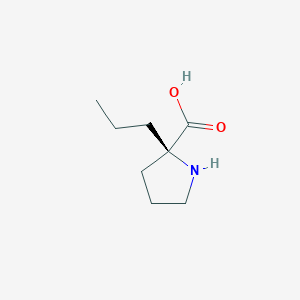
4(5H)-Oxazolone, 5-methyl-2-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(phenylamino)oxazol-4(5H)-one is a heterocyclic organic compound belonging to the oxazole class Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group at the 5-position of the oxazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-phenylamino-1,3-oxazol-4-one derivatives. This involves the reaction of phenylamino with appropriate precursors under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure settings to facilitate the cyclization process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Methyl-2-(phenylamino)oxazol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(phenylamino)oxazole: Similar structure but with a different position of the methyl group.
3-Methyl-2-(phenylamino)oxazole: Another positional isomer with potential differences in reactivity and biological activity.
4-Methyl-2-(phenylamino)oxazole: Another positional isomer with distinct chemical properties.
Uniqueness: 5-Methyl-2-(phenylamino)oxazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
15900-31-9 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-methyl-2-phenylimino-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12-10(14-7)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12,13) |
Clé InChI |
IXOLDBJDCWLEQH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(=NC2=CC=CC=C2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)


![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)





